molecular formula C27H25F3N2O B1673499 Flutroline CAS No. 70801-02-4

Flutroline

Numéro de catalogue: B1673499
Numéro CAS: 70801-02-4
Poids moléculaire: 450.5 g/mol
Clé InChI: OYGDOCFZQVGFIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la flutroline implique plusieurs étapes, commençant par la préparation du noyau tétrahydro-γ-carboline. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés pharmacologiques souhaitées. La production industrielle de la this compound implique généralement les étapes suivantes :

Analyse Des Réactions Chimiques

La flutroline subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound.

    Substitution : La this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Applications de la recherche scientifique

Mécanisme d'action

La this compound exerce ses effets principalement par le blocage des récepteurs de la dopamine dans le cerveau. En inhibant l'activité de ces récepteurs, la this compound contribue à réduire les symptômes de la psychose. Le composé influence également d'autres systèmes de neurotransmetteurs, notamment la sérotonine et la norépinéphrine, qui contribuent à ses effets thérapeutiques globaux .

Applications De Recherche Scientifique

Pharmacological Profile

Flutroline has been characterized for its neuroleptic properties, indicating its potential use in treating various psychiatric disorders, particularly schizophrenia. Clinical trials have demonstrated that this compound exhibits a pharmacologic profile similar to established antipsychotic drugs but with notable distinctions in potency and duration of action.

  • Clinical Trials : In a double-blind study involving 48 hospitalized patients with schizophrenia, this compound was administered at various dosages (1 to 100 mg). Results indicated that doses of 20 mg and above were associated with optimal clinical effectiveness while maintaining a favorable safety profile .
  • EEG and Behavioral Studies : Research has shown that this compound elicits EEG and behavioral profiles akin to those of traditional antipsychotics, suggesting its viability as a treatment option for psychoses .

Broader Therapeutic Potential

Beyond its primary application in psychiatry, this compound's chemical structure suggests potential applications in other therapeutic areas:

  • Neuropharmacological Applications : The gamma-carboline framework has been linked to various biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and antimalarial properties . This broad spectrum indicates this compound could be explored further for diverse therapeutic roles.
  • Research on Drug Resistance : this compound's structural similarity to other compounds shows promise in developing treatments against drug-resistant strains of pathogens, particularly in the context of tuberculosis .

Comparative Efficacy

A comparative analysis against established antipsychotics like haloperidol reveals that while this compound may have lower projected clinical activity (approximately one-fifth that of haloperidol), it offers a longer duration of action and potentially fewer side effects .

Drug Projected Clinical Activity Duration of Action Side Effects
This compound20% of HaloperidolLongerFewer reported
HaloperidolBaselineShorterMore extrapyramidal symptoms

Future Research Directions

Ongoing research is essential to fully elucidate this compound's pharmacological profile and therapeutic applications. Areas for future investigation include:

  • Longitudinal Studies : Assessing long-term efficacy and safety in larger populations.
  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Combination Therapies : Exploring synergistic effects when used with other psychotropic medications.

Mécanisme D'action

Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .

Comparaison Avec Des Composés Similaires

La flutroline est unique parmi les antipsychotiques en raison de sa structure de tétrahydro-γ-carboline et de la présence d'atomes de fluor. Des composés similaires incluent :

L'unicité de la this compound réside dans sa combinaison de haute puissance, de longue durée d'action et de profil de récepteur spécifique, ce qui en fait un candidat prometteur pour un développement ultérieur dans le domaine de la psychopharmacologie.

Activité Biologique

Flutroline is a compound belonging to the class of γ-carbolines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Chemical Structure and Properties

This compound is structurally characterized as a derivative of γ-carboline, which is known for its complex ring system that contributes to its biological activity. The unique structural features of γ-carbolines allow for interactions with various biological targets, including enzymes and receptors involved in neuropharmacological processes.

1. Neuropharmacological Effects

This compound has been tested as a neuroleptic agent in clinical trials. Neuroleptics are primarily used to manage psychotic disorders, and this compound's efficacy in this area has been documented through various studies. It has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

2. Antimycobacterial Activity

Recent studies have indicated that this compound exhibits significant antimycobacterial activity against strains of Mycobacterium tuberculosis. Initial serendipitous findings revealed promising in vitro results, suggesting that this compound could serve as a potential therapeutic agent for tuberculosis treatment .

3. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein kinases involved in cancer progression has been highlighted as a key factor in its anticancer activity .

4. Anti-inflammatory Effects

In addition to its neuropharmacological and anticancer activities, this compound has shown anti-inflammatory properties. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both of which are implicated in neurodegenerative diseases such as Alzheimer's disease .
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways, contributing to its neuroleptic effects .
  • Cell Cycle Regulation : In cancer cells, this compound induces cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell proliferation and survival .

Clinical Trials

This compound was evaluated in clinical trials aimed at assessing its efficacy as a neuroleptic agent. Although some studies reported positive outcomes, further research is needed due to the complexities involved in psychotropic drug development .

Antimycobacterial Research

A notable case study involved testing this compound against Mycobacterium tuberculosis strains, where it demonstrated significant inhibition compared to control compounds. This opens avenues for further exploration in tuberculosis therapeutics .

Data Summary

Activity Type Description References
NeuropharmacologicalEffective as a neuroleptic agent; modulates neurotransmitters
AntimycobacterialSignificant inhibition of Mycobacterium tuberculosis
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryReduces pro-inflammatory cytokines

Propriétés

Numéro CAS

70801-02-4

Formule moléculaire

C27H25F3N2O

Poids moléculaire

450.5 g/mol

Nom IUPAC

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol

InChI

InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2

Clé InChI

OYGDOCFZQVGFIP-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O

SMILES canonique

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline
8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride
CP-36,584
flutroline
flutroline, (+-)-isome

Origine du produit

United States

Synthesis routes and methods I

Procedure details

In a Parr bottle were combined 5% Pd/C (5 g of 50% water-wet), 8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5.0 g, 0.0119 mole) in 100 ml ethyl acetate, and 5.5 grams (0.03 mole) 5-(p-fluorophenyl)-2-hydroxytetrahydrofuran in 100 ml ethyl acetate. The mixture was agitated and hydrogenated at 30-40 psig for 20 hours. The solution was filtered to recover catalyst, with ethyl acetate and CH2Cl2 wash. The filtrate and washes were concentrated in vacuo to a viscous oil. The oil was dissolved in 400 ml ethyl acetate and filtered. The solution was concentrated to an oil, diluted with 150 ml ether, and filtered to yield title product, 3.8 gm, m.p. 145°-149° C.
Name
8-fluoro-5-(p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
5 g
Type
reactant
Reaction Step One
Name
5-(p-fluorophenyl)-2-hydroxytetrahydrofuran
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1.16 g 8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.0025 mole) in toluene (35 ml) was stirred under nitrogen while 0.0132 mole of sodium bis(2-methoxyethoxy)aluminum hydride (70% in benzene) was added. The resulting mixture was heated on a steam bath one hour, cooled to room temperature and poured into water, and extracted with ethyl acetate. The organic layer was concentrated in vacuo. The resulting residue was chromatographed on silica gel with ethyl acetate as eluant and monitoring by tlc (two solvent systems: 9:1 CHCl3 :methanol and acetonitrile) with authentic flutroline as control. Product fractions were combined, evaporated to drynes, the residue triturated with diisopropyl ether to yield title product, 175 mg; m.p. 141.5-144; mixed up with authentic flutroline, no depression.
Name
8-fluoro-5-(p-fluorophenyl)-2-[4-(p-fluorophenyl)-4-hydroxybutyryl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.0132 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process of claim 1 which further comprises hydrogenation of said 2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole over a noble metal catalyst in the presence of substantially one molar equivalent of 2-(p-fluorophenyl)-5-hydroxytetrahydrofuran, at 0°-75° C. in a reaction-inert solvent, to form flutroline.
Name
2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-fluorophenyl)-5-hydroxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutroline
Reactant of Route 2
Reactant of Route 2
Flutroline
Reactant of Route 3
Reactant of Route 3
Flutroline
Reactant of Route 4
Flutroline
Reactant of Route 5
Reactant of Route 5
Flutroline
Reactant of Route 6
Reactant of Route 6
Flutroline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.